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Compound of Interest

Compound Name: 1-(3-Methylphenyl)piperazine

Cat. No.: B1266048

This technical guide provides a comprehensive overview of the spectroscopic data for 1-(3-
Methylphenyl)piperazine, also known as 1-(m-tolyl)piperazine. The information is intended for
researchers, scientists, and professionals in the field of drug development and chemical
analysis. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for
their acquisition.

Overview of 1-(3-Methylphenyl)piperazine

1-(3-Methylphenyl)piperazine is an aromatic piperazine derivative. The piperazine ring is a
significant pharmacophore in medicinal chemistry, and understanding the spectroscopic
properties of its derivatives is crucial for structural elucidation, quality control, and metabolic
studies.

Compound Details:

Chemical Name: 1-(3-Methylphenyl)piperazine

Synonyms: 1-(m-Tolyl)piperazine

CAS Number: 41186-03-2

Molecular Formula: C11H1eN2[1]

Molecular Weight: 176.26 g/mol [1]
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Spectroscopic Data

While experimentally obtained spectra for 1-(3-Methylphenyl)piperazine are not widely
available in public databases, the following tables summarize the expected spectroscopic data
based on the analysis of its chemical structure and comparison with closely related piperazine
derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for determining the structure of organic molecules. The
following tables outline the predicted chemical shifts for *H and 3C NMR in a standard solvent
like CDCls, with Tetramethylsilane (TMS) as an internal standard.

Table 1: Predicted *H NMR Spectroscopic Data for 1-(3-Methylphenyl)piperazine

Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
~7.15 t 1H Aromatic C5-H
~6.75 d 1H Aromatic C6-H
~6.70 d 1H Aromatic C4-H
~6.68 S 1H Aromatic C2-H
Piperazine N1-CH:
~3.20 t 4H
(c2, Cs)
Piperazine N4-CH:z
~3.05 t 4H
(C3, C5)
~2.30 s 3H Methyl (CHs)
~1.90 (broad) S 1H Piperazine N-H

Table 2: Predicted 3C NMR Spectroscopic Data for 1-(3-Methylphenyl)piperazine
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Chemical Shift (8) ppm Assignment
~151.5 Aromatic C1
~138.8 Aromatic C3
~129.0 Aromatic C5
~121.0 Aromatic C6
~117.0 Aromatic C4
~113.5 Aromatic C2

~50.5 Piperazine C2', C6'
~46.0 Piperazine C3', C5'
~21.8 Methyl (CHs)

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule. The
following table lists the expected characteristic vibrational frequencies for 1-(3-
Methylphenyl)piperazine.

Table 3: Predicted FT-IR Absorption Data for 1-(3-Methylphenyl)piperazine
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Wavenumber (cm~?) Intensity Vibration
3300 - 3500 Medium N-H Stretch (secondary amine)
3000 - 3100 Medium Aromatic C-H Stretch
Aliphatic C-H Stretch
2800 - 3000 Strong ] )
(piperazine and methyl)
1585 - 1600 Strong C=C Aromatic Ring Stretch
1450 - 1500 Strong C=C Aromatic Ring Stretch
1200 - 1350 Strong Aromatic C-N Stretch
1100 - 1200 Strong Aliphatic C-N Stretch
Aromatic C-H Bending (out-of-
690 - 900 Strong

plane)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a

molecule. For 1-(3-Methylphenyl)piperazine, Electron lonization (EI) would likely be used.

Table 4: Predicted Mass Spectrometry Data for 1-(3-Methylphenyl)piperazine

m/z Relative Intensity Assignment
176 High [M]* (Molecular lon)
) [M - C2HsN]* (Loss of
133 High . . .
ethylamine from piperazine)
) [M - CsHeN]* (Loss of a
118 Medium ]
propylamino fragment)
91 Medium [C7H7]* (Tropylium ion)
CsHeN]* (Piperazine rin
56 High i J
fragment)
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Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data
presented above.

NMR Spectroscopy Protocol

o Sample Preparation: Dissolve approximately 5-10 mg of 1-(3-Methylphenyl)piperazine in
0.6-0.7 mL of a deuterated solvent (e.g., CDCIs or DMSO-ds) in a 5 mm NMR tube.

¢ Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as an internal
reference for chemical shifts (6 = 0.00 ppm).

e Instrument Setup:

o Place the NMR tube into the spectrometer's probe.

o Lock the spectrometer onto the deuterium signal of the solvent.

o Shim the magnetic field to achieve optimal homogeneity and resolution.
e 1H NMR Acquisition:

o Set the spectral width to cover a range of 0-12 ppm.

o Utilize a standard single-pulse sequence.

o Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
e 13C NMR Acquisition:

o Set the spectral width to cover a range of 0-200 ppm.

o Use a proton-decoupled pulse sequence to simplify the spectrum.

o Acquire a larger number of scans compared to *H NMR due to the lower natural
abundance of the 13C isotope.
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» Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) to
obtain the frequency-domain spectrum. Phase the spectrum and perform baseline
correction.

FT-IR Spectroscopy Protocol

o Sample Preparation (KBr Pellet Method):

o Mix a small amount of 1-(3-Methylphenyl)piperazine (1-2 mg) with approximately 100-
200 mg of dry potassium bromide (KBr) powder.

o Grind the mixture to a fine powder.
o Press the powder into a thin, transparent pellet using a hydraulic press.

o Data Acquisition:

[¢]

Record a background spectrum of the empty sample compartment.

[¢]

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

[e]

Acquire the sample spectrum over a range of 4000-400 cm~1.

o

The final spectrum is presented as the ratio of the sample spectrum to the background
spectrum.

Mass Spectrometry (GC-MS) Protocol

» Sample Preparation: Dissolve a small amount of 1-(3-Methylphenyl)piperazine in a volatile
organic solvent such as methanol or dichloromethane.

e Gas Chromatography (GC) Setup:

o

Injector: Set the injector temperature to approximately 250°C.

[¢]

Column: Use a non-polar capillary column (e.g., DB-5MS).

[e]

Carrier Gas: Use helium as the carrier gas at a constant flow rate.
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o Oven Program: Implement a temperature gradient, for example, starting at 100°C, holding
for 2 minutes, then ramping up to 280°C at a rate of 10°C/minute.

e Mass Spectrometry (MS) Setup:

o lonization: Use Electron lonization (El) at a standard energy of 70 eV.

o Mass Analyzer: A quadrupole analyzer is commonly used.

o Scan Range: Set the mass-to-charge (m/z) scan range from 40 to 500 amu.
o Data Analysis:

o Identify the peak corresponding to 1-(3-Methylphenyl)piperazine in the total ion
chromatogram (TIC).

o Analyze the mass spectrum of this peak to identify the molecular ion and interpret the

fragmentation pattern.

Workflow Visualization

The following diagram illustrates the general workflow for obtaining and analyzing
spectroscopic data for a chemical compound like 1-(3-Methylphenyl)piperazine.
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General Workflow for Spectroscopic Analysis
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Caption: Workflow for obtaining and analyzing spectroscopic data.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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methylphenyl-piperazine-nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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